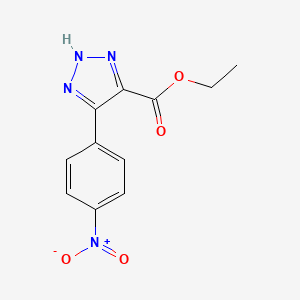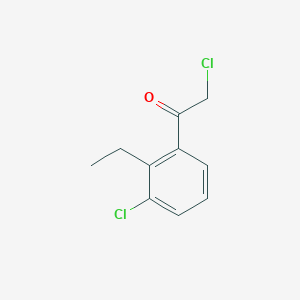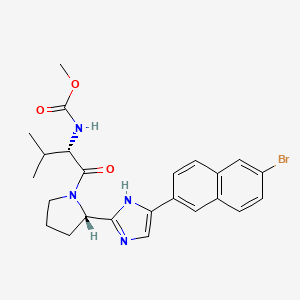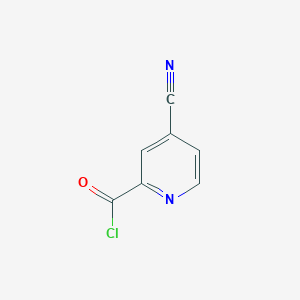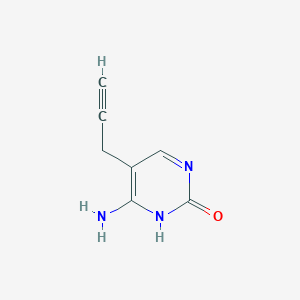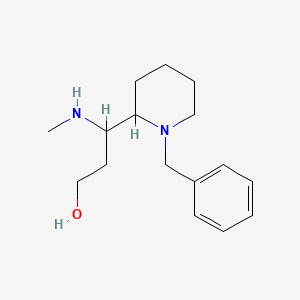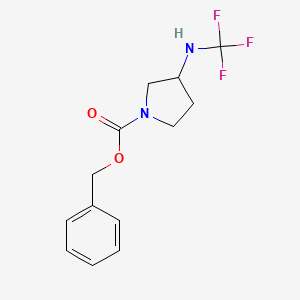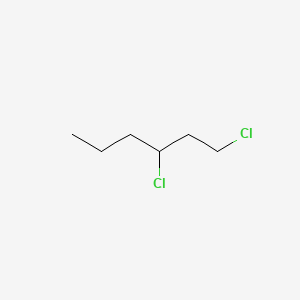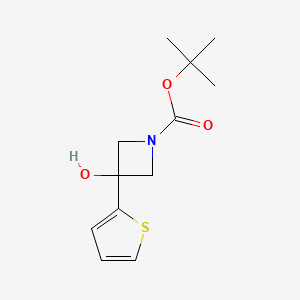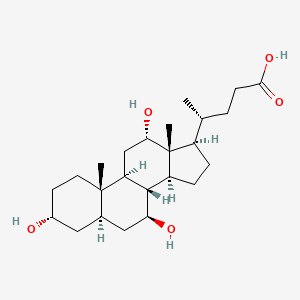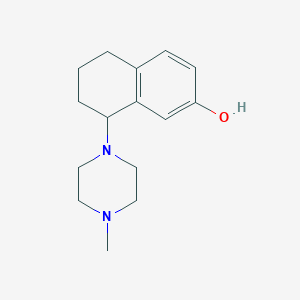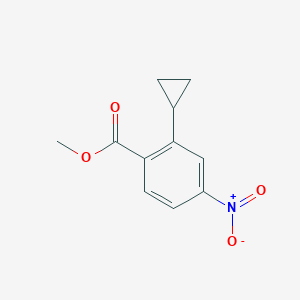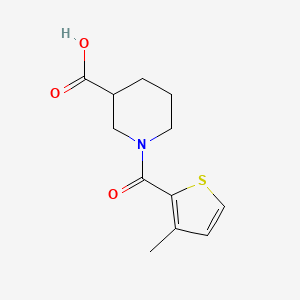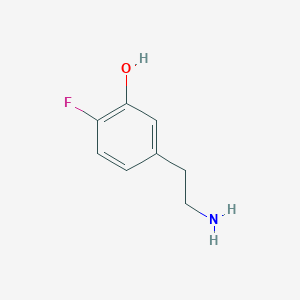
5-(2-Aminoethyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the 2-position and an aminoethyl group at the 5-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- typically involves the introduction of the fluorine atom and the aminoethyl group onto the phenol ring through a series of chemical reactions. One common method involves the fluorination of a precursor phenol compound followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- may involve large-scale chemical processes that utilize continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often altering its chemical properties.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the aminoethyl group can influence the compound’s binding affinity and selectivity for these targets. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- include other fluorinated phenols and aminoethyl-substituted phenols. Examples include:
- PHENOL, 4-(2-AMINOETHYL)-
- PHENOL, 3-(2-AMINOETHYL)-
- PHENOL, 2-(2-AMINOETHYL)-
Uniqueness
The uniqueness of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the aminoethyl group at specific positions on the phenol ring can result in unique reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3-4,10H2 |
Clave InChI |
BQDIGRQKBKSZPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCN)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


